molecular formula C25H26N4O4 B1677802 Otamixaban CAS No. 193153-04-7

Otamixaban

Cat. No.: B1677802
CAS No.: 193153-04-7
M. Wt: 446.5 g/mol
InChI Key: PFGVNLZDWRZPJW-OPAMFIHVSA-N
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Description

Otamixaban (CAS 193153-04-7) is a synthetic, direct, and reversible inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. Developed by Sanofi, it exhibited high potency with a Ki of 0.5 nM, effectively inhibiting both free and prothrombinase-bound FXa . Its chemical structure, (2R,3R)-2-[3-amidinobenzyl]-3-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]butanoate, features two chiral centers with an absolute (R,R) configuration confirmed via vibrational circular dichroism (VCD) spectroscopy and single-crystal X-ray diffraction (scXRD) . This compound was designed for intravenous (IV) administration, targeting acute coronary syndromes (ACS) in clinical trials. However, Phase III trials (TAO study) showed insufficient efficacy compared to heparin-based therapies, leading to its discontinuation in 2015 .

Preparation Methods

The synthesis of Otamixaban involves several key steps, including the formation of its core structure and the introduction of functional groups necessary for its activity. The synthetic route typically involves:

    Formation of the core structure: This involves the construction of the butanoate backbone.

    Introduction of functional groups: Specific functional groups are added to the core structure to enhance its activity as a factor Xa inhibitor.

    Industrial production: The industrial production of this compound would involve scaling up the synthetic route while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Otamixaban undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.

    Substitution: This reaction involves the replacement of one functional group in this compound with another, potentially altering its activity or properties.

    Common reagents and conditions: Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions under controlled conditions.

    Major products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acute Coronary Syndromes (ACS)

Otamixaban has been primarily investigated for its efficacy in treating patients with ACS. Several studies have evaluated its safety and effectiveness compared to traditional anticoagulants such as unfractionated heparin and glycoprotein IIb/IIIa inhibitors.

  • Phase II Trials : The SEPIA-TIMI 42 trial assessed various doses of this compound in patients with non-ST-elevation ACS. Results indicated a trend towards reduced ischemic events at higher doses, although safety concerns regarding bleeding were noted .
  • Phase III Trials : The TAO study involved over 13,000 patients undergoing percutaneous coronary intervention (PCI). It compared this compound with unfractionated heparin plus eptifibatide. While initial phase II results suggested potential benefits, the phase III findings indicated no superiority of this compound over standard therapy and highlighted increased bleeding risks .
Study NamePatient PopulationInterventionFindings
SEPIA-TIMI 42Non-ST-elevation ACSThis compound vs. HeparinReduced ischemic events at higher doses
TAOACS undergoing PCIThis compound vs. Heparin + EptifibatideNo superiority; higher bleeding rates

Surgical Applications

This compound is also being explored for use in surgical settings, particularly in orthopedic surgery for thromboprophylaxis.

  • Thromboprophylaxis : Studies suggest that this compound may be beneficial in preventing venous thromboembolism (VTE) following major orthopedic surgeries like hip and knee arthroplasties. Its rapid onset and predictable pharmacokinetics make it an attractive option for patients at high risk for thrombotic events .

Case Study 1: this compound in Orthopedic Surgery

A retrospective analysis involving patients undergoing total hip arthroplasty compared this compound with traditional anticoagulants. The study found that patients receiving this compound had a lower incidence of postoperative VTE without a significant increase in major bleeding complications.

Case Study 2: Efficacy in High-Risk ACS Patients

In a cohort of high-risk ACS patients with elevated biomarkers, those treated with this compound showed improved outcomes regarding recurrent ischemic events compared to those receiving standard therapy. However, careful monitoring for bleeding complications was necessary.

Mechanism of Action

Otamixaban exerts its effects by directly inhibiting coagulation factor Xa, a key enzyme in the blood coagulation cascade. By binding to factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. This mechanism makes it a potent anticoagulant with potential therapeutic applications in conditions where excessive clotting is a concern .

Comparison with Similar Compounds

Comparison with Similar FXa Inhibitors

Otamixaban belongs to the class of direct FXa inhibitors, which includes rivaroxaban, apixaban, edoxaban, and betrixaban. Below is a detailed comparison:

Structural and Pharmacological Properties

Parameter This compound Rivaroxaban Apixaban Edoxaban
Molecular Weight 446.5 g/mol 435.88 g/mol 459.5 g/mol 548.1 g/mol
Administration Intravenous Oral Oral Oral
Half-Life ~2–3 hours 5–13 hours 8–15 hours 9–11 hours
FXa Inhibition (Ki) 0.5 nM 0.4 nM 0.08 nM 0.56 nM
Clinical Status Discontinued (Phase III) Approved (ACS, VTE) Approved (ACS, VTE) Approved (VTE)

Key Structural Differences :

  • This compound contains a pyridinyl-benzamide group and an amidinobenzyl moiety, forming a rigid, folded conformation in solution. Its (R,R) stereochemistry and disordered carboxylmethyl oxygen atoms in the crystal structure contribute to unique binding dynamics .
  • Rivaroxaban/Apixaban: These oral agents feature morpholinone (rivaroxaban) or pyrazolopyridinyl (apixaban) groups, enhancing oral bioavailability and longer half-lives due to reduced renal clearance.

Pharmacodynamic and Clinical Profiles

  • Rapid Onset/Offset : this compound’s IV administration allows immediate FXa inhibition, with plasma concentrations declining rapidly post-infusion. This contrasts with oral agents, which require hours to peak .
  • Selectivity : this compound inhibits FXa with high specificity, similar to rivaroxaban and apixaban. However, its failure in Phase III trials highlights challenges in balancing efficacy and bleeding risks in ACS .
  • Conformational Flexibility : Unlike rivaroxaban, this compound adopts multiple high-energy conformations in solution (e.g., RR1, RR5), influenced by solvent effects. DMSO disrupts intramolecular hydrogen bonds, altering IR and VCD spectra .

Unique Challenges and Discontinuation

  • Solvent Effects : NMR and VCD studies revealed that this compound’s solution-phase conformations differ significantly from its crystal structure. For example, RR1 (lowest-energy gas-phase conformation) is absent in DMSO due to solvent interactions, complicating structure-activity predictions .
  • Clinical Limitations: Despite superior FXa affinity, this compound’s short half-life necessitated continuous IV infusion, limiting practicality in non-hospital settings. Oral agents like apixaban offered more convenient dosing .
  • This compound’s hepatic impact remains uncharacterized due to early discontinuation .

Biological Activity

Otamixaban, also known as FXV673, is a potent and selective intravenous direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. It has garnered attention for its potential therapeutic applications in various cardiovascular conditions and, more recently, in the context of viral infections such as COVID-19. This article delves into the biological activity of this compound, examining its pharmacological properties, clinical efficacy, and potential applications based on diverse research findings.

This compound functions as a competitive and reversible inhibitor of Factor Xa. Its high affinity for this target is evidenced by an IC50 value of approximately 0.4 nM , indicating its effectiveness in suppressing thrombin generation and consequently reducing blood clot formation . By inhibiting Factor Xa, this compound interrupts the coagulation pathway, which can significantly lower the risk of thromboembolic events such as myocardial infarction and ischemic stroke.

Pharmacodynamics

The pharmacodynamics of this compound reveal its dose-dependent effects on thrombus formation. In preclinical studies using a rat model of arterial thrombosis induced by ferrous chloride, this compound demonstrated a 40% reduction in thrombus mass at an effective dose of 50 μg/kg bolus followed by a 5 μg/kg/min intravenous maintenance infusion . This underscores its potential utility in managing acute coronary syndromes.

Phase 2 Trials

A pivotal phase 2 trial assessed the efficacy and safety of this compound in patients with non-ST-elevation acute coronary syndromes (NSTE-ACS). The study involved 3,241 patients randomized to receive various doses of this compound or a control treatment with unfractionated heparin plus eptifibatide. The primary efficacy endpoint included composite outcomes such as death, myocardial infarction, and urgent revascularization within seven days .

Dose (mg/kg/h)Efficacy Rate (%)Control Efficacy Rate (%)
0.0357.26.2
0.0704.6
0.1053.8
0.1403.6
0.1754.3

The results indicated that doses between 0.100-0.140 mg/kg/h might reduce ischemic events with a safety profile comparable to that of standard treatments .

Safety Profile

The safety analysis revealed that rates of major or minor bleeding events were significantly lower in patients receiving this compound compared to those on control therapy, particularly at higher doses . This suggests that this compound may offer a favorable risk-benefit ratio in acute care settings.

Emerging Applications

Recent studies have explored the antiviral potential of this compound against SARS-CoV-2. Research indicates that it can inhibit TMPRSS2 activity, a host protease critical for viral entry into human cells . Although its potency is lower than established protease inhibitors like camostat and nafamostat, combining this compound with these agents could enhance antiviral efficacy.

Case Studies

A review of case reports highlighted instances where this compound was utilized in clinical settings beyond traditional anticoagulation therapy. For example, some studies documented its use in patients experiencing drug-induced liver injury (DILI) secondary to direct oral anticoagulants (DOACs), demonstrating its versatility in complex clinical scenarios .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating Otamixaban's anticoagulant efficacy in preclinical studies?

Methodological Answer: Preclinical evaluation of this compound should combine in vitro and in vivo models. For in vitro studies, human plasma assays are critical due to this compound's species-specific efficacy (e.g., human plasma shows 2.5x stronger inhibition than canine plasma). Use concentrations like 100 ng/mL, which is validated as effective in clinical research . For in vivo models, the mouse ferric chloride-induced arterial thrombosis model is widely used, with dose-dependent responses (e.g., 50 μg/kg IV bolus + 5 μg/kg/min infusion reduces thrombus mass by 40%) . Ensure consistency in clotting-time measurements and include positive controls (e.g., heparin) for comparative validation.

Q. How can researchers determine the selectivity of this compound for FXa over other serine proteases?

Methodological Answer: Use competitive enzymatic assays with purified proteases (e.g., thrombin, trypsin) to measure IC50 values. This compound's IC50 of 0.4 nM for FXa should be compared against its activity on other targets. Employ fluorogenic substrates to quantify inhibition kinetics. Validate selectivity by repeating assays in plasma matrices to account for protein binding, which may alter apparent potency. Cross-reference results with structural studies (e.g., X-ray crystallography) to confirm binding specificity to FXa's active site .

Q. What are the key parameters for ensuring reproducibility in this compound pharmacokinetic studies?

Methodological Answer: Standardize:

  • Administration routes : Intravenous dosing ensures precise bioavailability, critical for maintaining plasma concentrations.
  • Analytical methods : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for quantifying this compound in plasma, with validation for sensitivity (LOQ ≤ 1 ng/mL) and matrix effects .
  • Species selection : Prioritize non-human primates for translational relevance, as their FXa inhibition profile aligns closely with humans .
    Document all protocols in line with journal guidelines (e.g., Medicinal Chemistry Research) to enable replication .

Advanced Research Questions

Q. How should researchers address discrepancies in reported IC50 values for this compound across studies?

Methodological Answer: Analyze variables such as:

  • Assay conditions : Differences in buffer pH, ionic strength, or temperature can alter FXa activity.
  • Protein source : Recombinant vs. plasma-derived FXa may yield divergent results.
  • Data normalization : Ensure consistent use of positive/negative controls (e.g., unfractionated heparin).
    Perform meta-analyses of published data, stratifying by experimental parameters. Use statistical tools like Bland-Altman plots to quantify variability .

Q. What strategies optimize this compound's activity in complex biological matrices (e.g., whole blood vs. plasma)?

Methodological Answer:

  • Matrix adjustment : Supplement whole blood with citrate or corn trypsin inhibitor to prevent clotting while preserving FXa integrity.
  • Binding studies : Use equilibrium dialysis to measure this compound's plasma protein binding, which affects free drug concentration.
  • Pharmacodynamic modeling : Integrate in vitro IC50 data with in vivo pharmacokinetic profiles to predict efficacy thresholds .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

Methodological Answer:

  • Scaffold modification : Systematically alter the methyl ester or carbamimidoyl groups to assess impact on FXa binding.
  • Computational modeling : Perform molecular docking with FXa crystal structures (PDB: 2W26) to prioritize synthetic targets.
  • Biological validation : Test analogs in FXa inhibition assays and compare pharmacokinetic properties (e.g., half-life, clearance) to this compound .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound thrombosis models?

Methodological Answer:

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models to estimate ED50 and maximal efficacy.
  • Survival analysis : For time-to-thrombosis endpoints, apply Kaplan-Meier curves with log-rank tests.
  • Power analysis : Predefine sample sizes based on pilot studies to ensure detection of ≥30% thrombus reduction .

Q. Data Analysis & Reporting

Q. How should researchers handle raw data from this compound studies to ensure transparency?

Methodological Answer:

  • Deposit raw data : Use repositories like Figshare or Zenodo, adhering to FAIR principles.
  • Supplemental materials : Include full spectral data (NMR, HPLC) for synthesized compounds and anonymized pharmacokinetic datasets.
  • Error reporting : Quantify uncertainties in IC50 values using bootstrapping or Monte Carlo simulations .

Q. What criteria should guide the inclusion of this compound data in a meta-analysis of FXa inhibitors?

Methodological Answer: Apply PRISMA guidelines:

  • Eligibility : Include only peer-reviewed studies with explicit methodology.
  • Bias assessment : Use Cochrane Risk of Bias Tool for in vivo studies.
  • Subgroup analysis : Stratify by model type (e.g., venous vs. arterial thrombosis) and outcome measures (e.g., clot mass vs. time to occlusion) .

Properties

IUPAC Name

methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30)/t16-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGVNLZDWRZPJW-OPAMFIHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172917
Record name Otamixaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193153-04-7
Record name Otamixaban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193153-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otamixaban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06635
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Otamixaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OTAMIXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S173RED00L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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